molecular formula C3H10ClNO B3387858 N-propylhydroxylamine hydrochloride CAS No. 85264-32-0

N-propylhydroxylamine hydrochloride

Cat. No.: B3387858
CAS No.: 85264-32-0
M. Wt: 111.57 g/mol
InChI Key: RPBLEVAVQBCBFI-UHFFFAOYSA-N
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Description

N-propylhydroxylamine hydrochloride is a chemical compound with the molecular formula C3H10ClNO and a molecular weight of 111.57 g/mol . It is a white crystalline powder that is soluble in water. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-propylhydroxylamine hydrochloride can be synthesized through various methods. One common approach involves the oxidation of secondary amines using oxidizing agents such as choline peroxydisulfate . This method offers high selectivity and green reaction conditions. Another method involves the reaction of magnesium dialkylamides with alcohol-derived alkyl peroxides in tetrahydrofuran at low temperatures .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-propylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like choline peroxydisulfate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran .

Major Products

The major products formed from these reactions include nitroso compounds, primary amines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of N-propylhydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the type of reaction and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-propylhydroxylamine hydrochloride include:

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its solubility in water and crystalline form also make it suitable for various industrial and research applications .

Properties

IUPAC Name

N-propylhydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.ClH/c1-2-3-4-5;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBLEVAVQBCBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493678
Record name N-Hydroxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85264-32-0
Record name N-Hydroxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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